1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene
CAS No.: 115754-19-3
Cat. No.: VC11495711
Molecular Formula: C9H7F5O2
Molecular Weight: 242.14 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115754-19-3 |
---|---|
Molecular Formula | C9H7F5O2 |
Molecular Weight | 242.14 g/mol |
IUPAC Name | 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene |
Standard InChI | InChI=1S/C9H7F5O2/c1-15-9(16-2)3-4(10)6(12)8(14)7(13)5(3)11/h9H,1-2H3 |
Standard InChI Key | VBKFGXKGPHDXFW-UHFFFAOYSA-N |
Canonical SMILES | COC(C1=C(C(=C(C(=C1F)F)F)F)F)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene, reflecting the positions of the fluorine atoms and the dimethoxymethyl group on the benzene ring. Its molecular formula is C₉H₇F₅O₂, with a molecular weight of 242.14 g/mol . The dimethoxymethyl group (-CH(OCH₃)₂) occupies the 1-position, while fluorine atoms are distributed across the 2, 3, 4, 5, and 6 positions (Figure 1).
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
Molecular Formula | C₉H₇F₅O₂ |
Molecular Weight | 242.14 g/mol |
IUPAC Name | 1-(Dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene |
Key Functional Groups | Pentafluorobenzene, Acetal |
Structural and Electronic Characteristics
The benzene ring’s electron-deficient nature due to fluorine substitution enhances its reactivity toward nucleophilic and electrophilic agents. The dimethoxymethyl group introduces steric bulk and acts as a protecting group for aldehydes, enabling controlled deprotection in synthetic pathways .
Synthesis and Reaction Pathways
Preparation via Organozinc Intermediates
The compound is synthesized through a multi-step process involving organometallic intermediates. In a reported procedure :
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Generation of Organozinc Reagents: Chloropentafluorobenzene reacts with zinc dust in the presence of SnCl₂ in dimethylformamide (DMF) at 90°C to form pentafluorophenylzinc bromide.
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Reaction with Vilsmeier-Haack Reagent: The organozinc compound reacts with Vilsmeier-Haack reagent (formed from oxalyl chloride and DMF) at -10°C, yielding an intermediate adduct.
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Acetal Formation: Methanol is introduced to the reaction mixture, leading to the formation of 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene. The product is isolated via steam distillation and vacuum distillation, with a reported yield of 2.24 g from 30 mmol of chloropentafluorobenzene .
Key Reaction Conditions:
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Temperature: -10°C (adduct formation), 65–70°C (acetalization)
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Catalysts: CuI (10 mol%)
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Solvent: DMF
Byproducts and Optimization
The reaction produces minor byproducts, including N,N-dimethyl-bis(pentafluorophenyl)methanamine (10%) and pentafluorobenzene (4.5%). Optimization of stoichiometry and reaction time minimizes these impurities .
Spectral Characterization
¹⁹F NMR Analysis
The ¹⁹F NMR spectrum (CDCl₃, δ ppm) reveals distinct fluorine environments :
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-137.5 (m, 2F): Fluorine atoms at positions 3 and 5.
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-164.2 (m, 2F): Fluorine atoms at positions 2 and 6.
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-168.3 (s, 1F): Fluorine at position 4.
The splitting patterns (multiplet vs. singlet) arise from differences in electronic shielding and coupling between adjacent fluorine atoms.
GC-MS Data
The gas chromatography-mass spectrometry (GC-MS) analysis shows a molecular ion peak at m/z 196 ([M]⁺), corresponding to the molecular formula C₈H₅F₅O₂ (calculated molecular weight: 228.11 g/mol) . This discrepancy suggests potential fragmentation or a typographical error in the original source. Further high-resolution mass spectrometry (HRMS) is recommended for clarification.
Physical and Chemical Properties
Boiling Point and Density
While exact data for 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene are unavailable, analogous compounds such as 2,3,4,5,6-pentafluorobenzaldehyde (CAS 653-37-2) exhibit a boiling point of 164–166°C and a density of 1.588 g/mL at 25°C . The acetal derivative likely has a higher boiling point due to increased molecular weight and reduced volatility.
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chloroform. It is stable under inert atmospheres but may hydrolyze in acidic or aqueous conditions to regenerate the aldehyde .
Applications in Organic Synthesis
Protected Aldehyde Intermediate
The dimethoxymethyl group serves as a protective moiety for aldehydes, enabling selective reactions at other sites of the molecule. Deprotection under acidic conditions (e.g., HCl/MeOH) yields 2,3,4,5,6-pentafluorobenzaldehyde, a precursor for pharmaceuticals and agrochemicals .
Materials Science
Polyfluorinated aromatics are employed in liquid crystals, polymer additives, and flame retardants. The electron-withdrawing fluorine atoms enhance thermal stability and oxidative resistance .
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